molecular formula C17H23NO3 B10829016 N-Cyclohexyl Butylone

N-Cyclohexyl Butylone

Cat. No.: B10829016
M. Wt: 289.4 g/mol
InChI Key: JUIRPSMGWVYMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl Butylone (hydrochloride) is a novel stimulant and substituted cathinone. Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant. This compound is categorized as a cathinone and is primarily used as an analytical reference standard in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl Butylone (hydrochloride) involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl Butylone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and alcohols, depending on the type of reaction and the reagents used .

Scientific Research Applications

N-cyclohexyl Butylone (hydrochloride) is primarily used in scientific research for the following applications:

    Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.

    Biology: To study the effects of substituted cathinones on biological systems.

    Medicine: Research into the potential therapeutic uses and toxicological effects of substituted cathinones.

    Industry: Limited use in forensic toxicology and drug testing

Mechanism of Action

The mechanism of action of N-cyclohexyl Butylone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and serotonin. The compound’s molecular targets include monoamine transporters, which play a key role in its psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl methylone
  • Butylone
  • Beta-keto methylenedioxyamphetamine (or “-ylones”)

Uniqueness

N-cyclohexyl Butylone (hydrochloride) is unique due to its specific chemical structure, which includes a cyclohexyl group attached to the amino group. This structural modification results in distinct pharmacological properties compared to other substituted cathinones .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one

InChI

InChI=1S/C17H23NO3/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15/h8-10,13-14,18H,2-7,11H2,1H3

InChI Key

JUIRPSMGWVYMJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3

Origin of Product

United States

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